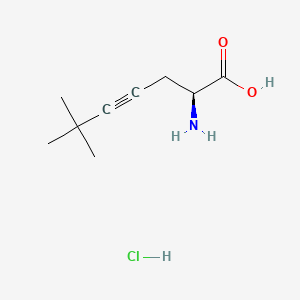![molecular formula C12H13ClO4 B13554786 2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)
2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is of interest due to its utility in various synthetic applications, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method is to react 5-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a methoxy group yields 2-[(Tert-butoxy)carbonyl]-5-methoxybenzoic acid.
Deprotection: Removal of the Boc group yields 5-chlorobenzoic acid.
科学的研究の応用
2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the preparation of peptide-based drugs and other biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those requiring protection of amine groups during synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .
類似化合物との比較
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid
- 2-[(Tert-butoxy)carbonyl]-3-chlorobenzoic acid
- 2-[(Tert-butoxy)carbonyl]-5-methoxybenzoic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its analogs .
特性
分子式 |
C12H13ClO4 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
5-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13ClO4/c1-12(2,3)17-11(16)8-5-4-7(13)6-9(8)10(14)15/h4-6H,1-3H3,(H,14,15) |
InChIキー |
NCQRQENKZCFBCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















